N-[2-(4-fluorophenyl)ethyl]butanamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]butanamide is an organic compound with the molecular formula C12H16FNO. It is a member of the butanamides, which are derivatives of butanoic acid. This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a butanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]butanamide typically involves the reaction of 4-fluorophenethylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-fluorophenethylamine+butanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-fluorophenylacetic acid or 4-fluorophenylacetone.
Reduction: Formation of N-[2-(4-fluorophenyl)ethyl]butylamine.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)butanamide: Lacks the ethyl chain, resulting in different chemical properties and biological activities.
N-[2-(4-chlorophenyl)ethyl]butanamide: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
N-[2-(4-methylphenyl)ethyl]butanamide: Contains a methyl group instead of fluorine, leading to variations in its chemical behavior.
Uniqueness
N-[2-(4-fluorophenyl)ethyl]butanamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]butanamide |
InChI |
InChI=1S/C12H16FNO/c1-2-3-12(15)14-9-8-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,15) |
InChI Key |
NRYBMTRFUSRDAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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